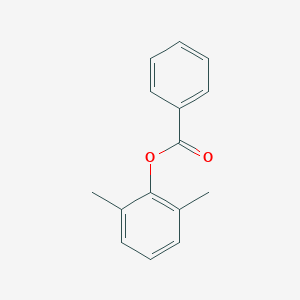

2,6-Dimethylphenyl benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Dimethylphenyl benzoate is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Materials Science

Polymer Production:

2,6-Dimethylphenyl benzoate is used as a plasticizer in polymer formulations. It enhances the flexibility and durability of polymers, which is crucial in the production of flexible plastics and coatings. The compound helps to improve the thermal stability of polymers, making them suitable for high-temperature applications.

Coatings and Adhesives:

The compound is also utilized in formulating coatings and adhesives. Its ability to dissolve in various solvents allows it to be incorporated into formulations that require specific viscosity and drying times. This is particularly useful in industrial applications where performance under stress is critical.

Pharmaceuticals

Drug Formulation:

In the pharmaceutical industry, this compound serves as an excipient in drug formulations. Its properties facilitate the controlled release of active ingredients, enhancing the bioavailability of certain drugs. Research has shown that incorporating this compound can improve the efficacy of poorly soluble drugs by increasing their solubility in gastrointestinal fluids.

Antimicrobial Activity:

Studies have indicated that derivatives of benzoates exhibit antimicrobial properties. While specific research on this compound's antimicrobial effects is limited, its structural relatives are known to inhibit bacterial growth, suggesting potential for further exploration in this area.

Analytical Chemistry

Chromatographic Applications:

In analytical chemistry, this compound is employed as a standard reference material for chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its defined chemical properties allow for accurate calibration of instruments and quantification of other compounds in complex mixtures.

Spectroscopic Studies:

The compound's unique spectral characteristics make it suitable for use in spectroscopic studies, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These studies help elucidate molecular interactions and dynamics in various chemical environments.

Case Study 1: Polymer Enhancement

A study published in the Journal of Polymer Science demonstrated that incorporating this compound into polyvinyl chloride (PVC) significantly improved its mechanical properties and thermal stability compared to standard plasticizers . The findings suggest that this compound can be a viable alternative to traditional plasticizers.

Case Study 2: Drug Delivery Systems

Research conducted by Pharmaceutical Development and Technology explored the use of this compound as an excipient in solid lipid nanoparticles (SLNs) for drug delivery . The study found that SLNs containing this compound exhibited enhanced drug loading capacity and sustained release profiles compared to formulations without it.

Case Study 3: Chromatographic Standards

A publication in Analytical Chemistry highlighted the use of this compound as a calibration standard for HPLC methods . The study emphasized its reliability in ensuring accurate quantification of pharmaceutical compounds in complex matrices.

Propriétés

Numéro CAS |

1871-36-9 |

|---|---|

Formule moléculaire |

C15H14O2 |

Poids moléculaire |

226.27 g/mol |

Nom IUPAC |

(2,6-dimethylphenyl) benzoate |

InChI |

InChI=1S/C15H14O2/c1-11-7-6-8-12(2)14(11)17-15(16)13-9-4-3-5-10-13/h3-10H,1-2H3 |

Clé InChI |

RSEQZAFEVVCITH-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)OC(=O)C2=CC=CC=C2 |

SMILES canonique |

CC1=C(C(=CC=C1)C)OC(=O)C2=CC=CC=C2 |

Key on ui other cas no. |

1871-36-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.